molecular formula C14H14N2O2 B3867101 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide

2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide

Cat. No. B3867101
M. Wt: 242.27 g/mol
InChI Key: IVYXKFCDEYCVSD-OQLLNIDSSA-N
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Description

2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide, also known as MBFH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBFH is a furohydrazide derivative that has been synthesized using a one-pot reaction method, which involves the condensation of 2-methylbenzaldehyde, furoic acid hydrazide, and acetic anhydride.

Mechanism of Action

The mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood. However, it has been suggested that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide exerts its antitumor activity by inducing apoptosis and cell cycle arrest. 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to activate the caspase-dependent apoptotic pathway and upregulate the expression of the tumor suppressor protein p53. Furthermore, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to have various biochemical and physiological effects. In animal models, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot reaction method, and the resulting product is stable and easy to handle. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit low toxicity in animal models, which makes it a suitable candidate for further preclinical studies. However, there are some limitations to using 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in lab experiments. For example, the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood, which makes it difficult to design experiments to investigate its mode of action. Moreover, the synthesis of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide requires the use of acetic anhydride, which is a hazardous chemical that requires special handling and disposal procedures.

Future Directions

There are several future directions for the research of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide. One potential direction is to investigate the structure-activity relationship of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs to identify the key structural features that contribute to its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its potential targets. Moreover, the potential applications of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored. Finally, the development of new synthetic methods for the production of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs should be investigated to improve the efficiency and sustainability of the synthesis process.

Scientific Research Applications

2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has been demonstrated that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the replication of the influenza virus and herpes simplex virus.

properties

IUPAC Name

2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXKFCDEYCVSD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide
Reactant of Route 2
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide

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